Anti-HBV Potency vs. Lamivudine and L-Nucleosides
In a direct comparative study, 2'-Deoxy-L-adenosine (L-dA) exhibited a 50% effective concentration (EC50) ranging from 0.10 to 1.9 µM against HBV replication in the stably transfected 2.2.15 cell line [1]. This potency is comparable to the related L-nucleosides L-deoxycytidine (L-dC, EC50 = 0.24 ± 0.08 µM) and L-thymidine (L-dT, EC50 = 0.19 ± 0.09 µM), but less potent than the clinically approved drug lamivudine (3TC, EC50 = 0.05 ± 0.01 µM) [1]. This data establishes 2'-Deoxy-L-adenosine as a moderately potent anti-HBV agent within the L-nucleoside class, with a potency approximately 2- to 38-fold lower than lamivudine under identical assay conditions.
| Evidence Dimension | In vitro anti-HBV activity (EC50) |
|---|---|
| Target Compound Data | 0.10–1.9 µM |
| Comparator Or Baseline | Lamivudine (3TC): 0.05 ± 0.01 µM; L-dC: 0.24 ± 0.08 µM; L-dT: 0.19 ± 0.09 µM |
| Quantified Difference | Target compound is 2- to 38-fold less potent than lamivudine; similar to L-dC and L-dT |
| Conditions | HBV replication in 2.2.15 cells, measured by extracellular HBV DNA reduction |
Why This Matters
This data provides a critical potency benchmark, allowing researchers to position 2'-Deoxy-L-adenosine relative to the gold-standard L-nucleoside anti-HBV agent lamivudine, informing dose selection and combination study designs.
- [1] Bryant, M. L., Bridges, E. G., Placidi, L., Faraj, A., Loi, A.-G., Pierra, C., Dukhan, D., Gosselin, G., Imbach, J.-L., Hernandez, B., Juodawlkis, A., Tennant, B., Korba, B., Cote, P., Marion, P., Cretton-Scott, E., Schinazi, R. F., & Sommadossi, J.-P. (2001). Antiviral L-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy, 45(1), 229–235. View Source
